Lenalidomide-C5-acid
Description
Significance of Cereblon-Binding Ligands and PROTAC Technology in Drug Discovery
The discovery of novel therapeutic modalities is a cornerstone of pharmaceutical research. One of the most promising recent strategies is Targeted Protein Degradation (TPD), which aims to eliminate disease-causing proteins from the cell entirely, rather than simply inhibiting their function. Central to this approach is the use of Proteolysis-Targeting Chimeras (PROTACs). researchgate.net
PROTACs are heterobifunctional molecules designed with three key components: a "warhead" that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The E3 ligase component is part of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.
Cereblon (CRBN) has become one of the most widely utilized E3 ligases in PROTAC design. enamine.net It is the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govashpublications.org The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs, bind directly to CRBN was a watershed moment. nih.govresearchgate.net These molecules, now referred to as CRBN ligands or "molecular glues," effectively modulate the substrate specificity of the CRBN complex, inducing the degradation of specific "neosubstrate" proteins. nih.gov This mechanism underpins both the therapeutic effects and, in the case of thalidomide, the tragic teratogenicity of these compounds. nih.govashpublications.org
The utility of CRBN ligands extends powerfully to PROTAC technology. By incorporating a CRBN ligand into a PROTAC, researchers can hijack the CRL4-CRBN complex to degrade virtually any protein for which a suitable binding warhead can be developed. The favorable characteristics of CRBN ligands, including their well-understood binding mechanics and potential for developing orally bioavailable PROTACs, have made them indispensable tools in modern drug discovery. enamine.netacs.org
| Component | Function | Example |
| Target-Binding Ligand (Warhead) | Binds specifically to the disease-causing Protein of Interest (POI). | Varies depending on the target protein. |
| Linker | Connects the warhead to the E3 ligase ligand. Its length and composition are critical for optimal ternary complex formation. | Alkyl chains, PEG chains. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase complex. | Lenalidomide (B1683929), Pomalidomide (B1683931) (for Cereblon). |
| E3 Ubiquitin Ligase | The cellular machinery co-opted by the PROTAC. | Cereblon (CRBN), Von Hippel-Lindau (VHL). |
Contextualizing Lenalidomide-C5-acid as a Molecular Tool and Building Block
This compound is a specialized derivative of lenalidomide, designed explicitly for use in the synthesis of PROTACs. glpbio.commedchemexpress.com It is not a therapeutic agent itself but a chemical intermediate—a foundational building block for researchers. The molecule consists of the core lenalidomide structure, which serves as the high-affinity ligand for the Cereblon (CRBN) E3 ligase. glpbio.commedchemexpress.com
The key modification is the attachment of a five-carbon carboxylic acid linker at the C5 position of the isoindolinone ring. This linker provides a reactive "handle," a carboxylic acid group, which allows for straightforward chemical conjugation to a linker that is, in turn, attached to a warhead targeting a specific protein. This "ligand-linker conjugate" structure makes this compound an efficient and versatile component for constructing PROTAC libraries. glpbio.comsigmaaldrich.com Researchers can synthesize a variety of PROTACs against different targets by coupling various target-binding warheads to the this compound moiety. sigmaaldrich.com
The precise design, including the exit vector from the lenalidomide core and the nature of the attached linker, is critical. Even minor alterations can significantly impact the formation and stability of the crucial ternary complex (E3 ligase-PROTAC-Target Protein), which is essential for effective protein degradation. Therefore, molecules like this compound are part of a larger toolkit of degrader building blocks that enable systematic exploration of these variables to achieve optimal degradation of a chosen target. sigmaaldrich.com
Historical Development and Evolution of Thalidomide Analogs in Research
The story of this compound is rooted in the complex history of thalidomide. Originally marketed in the late 1950s as a seemingly safe sedative and antiemetic for morning sickness, thalidomide was responsible for a global tragedy, causing severe birth defects in thousands of children. nih.govoup.com The drug was subsequently banned worldwide in the early 1960s. encyclopedia.pub
However, the scientific story of thalidomide did not end there. In 1964, it was serendipitously discovered to be highly effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy. nih.gov This finding prompted a careful re-examination of the drug's biological properties. Subsequent research in the 1990s revealed that thalidomide possessed potent anti-inflammatory, immunomodulatory, and anti-angiogenic (inhibiting blood vessel formation) properties. oup.comencyclopedia.pub These discoveries opened the door to its investigation as a cancer therapy, leading to its approval for multiple myeloma. nih.govencyclopedia.pub
The significant therapeutic benefits, coupled with its severe side effects, drove the development of analogs. The goal was to create new molecules with enhanced potency and a more favorable safety profile. This effort led to the synthesis of lenalidomide and pomalidomide, which are structurally similar to thalidomide but exhibit distinct biological activities and greater potency against certain cancers. encyclopedia.pubwikipedia.org Lenalidomide, the first marketed analog of thalidomide, demonstrated superior anti-inflammatory and anti-tumor effects with a different spectrum of side effects. encyclopedia.pub The evolution from a notorious teratogen to a class of vital cancer therapies and now to foundational tools for PROTAC technology illustrates a remarkable trajectory in medicinal chemistry. ashpublications.orgnih.gov
| Compound | Year of Introduction/Approval | Key Historical Notes |
| Thalidomide | 1957 | Initially a sedative; withdrawn in 1961 due to teratogenicity. Later repurposed for leprosy and multiple myeloma. encyclopedia.pub |
| Lenalidomide | 2005 (FDA Approval) | The first major thalidomide analog, developed for increased potency in cancer treatment. wikipedia.org |
| Pomalidomide | 2013 (FDA Approval) | A second-generation analog with a distinct activity profile, also used in multiple myeloma. |
Scope and Objectives of Academic Investigations on this compound Beyond Therapeutic Applications
The primary role of this compound in academic research is as a tool for fundamental biological inquiry. Its application is not to treat diseases in experimental models directly, but to enable the creation of novel PROTACs for the purpose of studying protein function—a field known as chemical genetics.
The objectives of using this compound in academic settings include:
Target Validation: By synthesizing a PROTAC using this compound, researchers can rapidly and selectively degrade a specific protein within cells or in vivo models. If the degradation of this protein leads to a desirable biological outcome (e.g., cancer cell death), it provides strong evidence that the protein is a valid target for therapeutic intervention.
Elucidating Biological Pathways: The ability to eliminate a single protein allows scientists to study its function with high precision. By observing the cellular consequences of the protein's absence, researchers can map its role in complex signaling networks and biological pathways. This method offers advantages over genetic techniques like CRISPR or RNAi, as it acts at the protein level and can be more rapid and reversible.
Expanding the "Druggable" Genome: A significant portion of the human proteome consists of proteins that lack active sites that can be easily targeted by traditional small-molecule inhibitors (e.g., transcription factors, scaffolding proteins). PROTACs bypass this limitation, as they only need to bind to the target protein, not inhibit it. This compound facilitates the development of PROTACs against these "undruggable" targets, opening up vast new areas for biological study and potential drug development.
Structure-Activity Relationship (SAR) Studies: As a standardized building block, this compound allows for the systematic modification of other parts of the PROTAC molecule (the linker and the warhead). This enables detailed studies on how linker length, composition, and attachment points affect the efficiency of ternary complex formation and subsequent protein degradation, providing fundamental insights into the principles of PROTAC design.
In essence, this compound serves as a key that unlocks the potential of targeted protein degradation for the broader scientific community, empowering investigations into basic biology that can pave the way for future therapeutic breakthroughs.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2338824-30-7 |
|---|---|
Molecular Formula |
C19H23N3O5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23N3O5/c23-16-9-8-15(18(26)21-16)22-11-13-12(19(22)27)5-4-6-14(13)20-10-3-1-2-7-17(24)25/h4-6,15,20H,1-3,7-11H2,(H,24,25)(H,21,23,26) |
InChI Key |
SXYBCXPXMIRZCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Lenalidomide C5 Acid
Methodologies for the De Novo Synthesis of Lenalidomide-C5-acid
The de novo synthesis of this compound involves the construction of the core isoindolinone and glutarimide (B196013) rings, followed by the introduction of the C5-acid linker. These syntheses often draw from established methods for creating lenalidomide (B1683929) and its analogs. mdpi.compreprints.orggoogle.com
Approaches to Isoindolinone Ring Functionalization in Lenalidomide Derivatives
The functionalization of the isoindolinone ring is a key aspect of synthesizing lenalidomide derivatives. A common strategy involves starting with a substituted methyl 2-methyl-3-nitrobenzoate. This starting material can be brominated using N-bromosuccinamide (NBS) to yield methyl 2-(bromomethyl)-3-nitrobenzoate. mdpi.compreprints.org This intermediate is then condensed with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form the nitro-analog of lenalidomide. Subsequent reduction of the nitro group, often through catalytic hydrogenation using palladium on carbon (Pd/C), yields the 4-amino group characteristic of lenalidomide. mdpi.compreprints.orgfrontiersin.org
Alternative approaches for isoindolinone construction include palladium-catalyzed Buchwald-Hartwig amination and Suzuki cross-coupling reactions. nih.gov These methods allow for the introduction of various functional groups and linkers onto the phthalimide (B116566) ring of lenalidomide-based analogs. nih.govresearchgate.net For instance, a Suzuki coupling can be used to introduce an ester group, which can then be hydrolyzed to a carboxylic acid for linker attachment. nih.gov
Integration of Linker Chemistries for PROTAC Scaffold Construction
The C5-acid of this compound serves as a handle for attaching linkers, a critical component of PROTACs that connects the E3 ligase ligand to the target protein binder. medchemexpress.combroadpharm.com The nature of the linker, including its length, rigidity, and composition, can significantly impact the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein) and, consequently, the efficiency of protein degradation.
Commonly used linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. broadpharm.com The selective derivatization of the 4-amino group of lenalidomide with linkers containing bromo or iodo functional groups can be achieved using diisopropylethylamine (DIPEA) in N-methyl-2-pyrrolidone (NMP). frontiersin.orgnih.gov Alternatively, carboxylic acid linkers can be attached via an amide bond. frontiersin.orgnih.gov "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, provides another efficient method for conjugating linkers to the lenalidomide scaffold. frontiersin.orgnih.gov
Targeted Synthesis of Analogs and Isomers of this compound for Structure-Activity Relationship Studies
To understand the structure-activity relationship (SAR) of lenalidomide-based PROTACs, researchers synthesize a variety of analogs and isomers. google.com These modifications can involve altering the point of linker attachment on the isoindolinone ring (e.g., C4 vs. C5), changing the linker composition and length, or modifying the glutarimide ring. researchgate.netnih.gov
For example, studies have shown that substitutions at the 4-position of the isoindolinone ring are generally limited to smaller groups. researchgate.net However, the development of analogs with different linkers and attachment points is crucial, as even slight alterations can significantly affect the ternary complex formation and subsequent protein degradation. The synthesis of focused chemical libraries with diverse scaffolds allows for systematic exploration of these relationships. nih.gov
Optimization of Reaction Conditions and Yields for Research-Scale Production
The efficient production of this compound and its derivatives for research purposes requires careful optimization of reaction conditions. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and reaction time. researchgate.netresearchgate.net
Purification and Isolation Techniques for High-Purity Research-Grade this compound
Obtaining high-purity this compound is essential for its use in research, particularly for in vitro and in vivo studies where impurities could lead to confounding results. analyticachemie.in A variety of purification techniques are employed to isolate the desired compound from reaction mixtures and remove byproducts and unreacted starting materials. hilarispublisher.com
Common purification methods include:
Chromatography: High-performance liquid chromatography (HPLC) and flash chromatography are widely used to separate compounds based on their polarity and affinity for the stationary phase. analyticachemie.injocpr.com
Crystallization: This technique is used to purify solid compounds by dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize out of the solution. analyticachemie.ingoogle.com
Extraction: Liquid-liquid extraction is often used to separate compounds based on their differential solubility in two immiscible liquid phases. hilarispublisher.com
Filtration and Washing: After precipitation or crystallization, the solid product is typically isolated by filtration and washed with appropriate solvents to remove residual impurities. google.com
The purity of the final product is typically assessed using analytical techniques such as HPLC and Liquid Chromatography-Mass Spectrometry (LCMS). medchemexpress.com
Molecular and Cellular Investigations of Lenalidomide C5 Acid in Model Systems
Binding Affinity and Specificity Profiling of Lenalidomide-C5-acid with Cereblon (CRBN)
This compound, like its parent compound lenalidomide (B1683929), functions by binding to Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govresearchgate.net The binding of these molecules to CRBN alters its substrate specificity, a mechanism that is fundamental to their therapeutic effects. nih.govnih.gov The glutarimide (B196013) ring of lenalidomide and its derivatives is crucial for this interaction, fitting into a tri-tryptophan hydrophobic pocket within the CRBN binding cavity. chemrxiv.org
The affinity of lenalidomide for CRBN has been measured, with reported dissociation constants (KD) of approximately 178 nM to 250 nM. nih.gov Another study reported a KD of 2.9 µM when lenalidomide was titrated into a specific CRBN construct (CRBNmidi). nih.gov It is important to note that slight alterations in the ligand structure can affect binding affinity and subsequent ternary complex formation. While specific binding affinity data for this compound is not extensively detailed in the provided results, its role as a CRBN-recruiting ligand in PROTAC synthesis underscores its effective binding to CRBN. sigmaaldrich.com The modification at the C5 position is designed to be solvent-facing, which is known to influence neosubstrate specificity and potency without disrupting the core binding interaction with CRBN. chemrxiv.org
Table 1: Comparative Binding Affinities of IMiDs with Cereblon (CRBN)
| Compound | Dissociation Constant (KD) | Reference |
|---|---|---|
| Lenalidomide | ~178 nM | nih.gov |
| Lenalidomide | ~250 nM | nih.gov |
| Lenalidomide | 2.9 µM | nih.gov |
| Pomalidomide (B1683931) | ~157 nM | nih.gov |
| Thalidomide (B1683933) | ~250 nM | nih.gov |
Exploration of Ternary Complex Formation with Target Proteins and E3 Ligases
The primary mechanism of action for PROTACs, which utilize this compound as an E3 ligase ligand, is the formation of a ternary complex. medchemexpress.comfrontiersin.org This complex consists of the target Protein of Interest (POI), the PROTAC molecule (containing this compound), and the E3 ligase (CRBN). medchemexpress.comnih.gov The formation of this transient POI-PROTAC-E3 ligase complex is a critical step that brings the target protein into close proximity with the E3 ligase. sigmaaldrich.commedchemexpress.com
Even slight modifications to the ligands and linkers within a PROTAC can significantly impact the formation and stability of this ternary complex, which is essential for achieving optimal protein degradation. sigmaaldrich.com Lenalidomide itself is known to stabilize the interaction between CRBN and its neosubstrates, such as IKZF1, IKZF3, and CK1α, effectively acting as a "molecular glue". nih.gov For instance, lenalidomide enhances the affinity of CRBN for CK1α, with the resulting ternary complex having a Kd of about 75 nM, a significant increase from the weak native interaction (Kd of ~2 mM). chempartner.com PROTACs based on this compound leverage this principle to recruit new target proteins to the CRBN E3 ligase for degradation. medchemexpress.com
Mechanisms of Protein Degradation Induced by this compound-Based PROTACs in Cell Lines
PROTACs synthesized with this compound induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system (UPS). medchemexpress.comnih.gov This process is central to the therapeutic potential of PROTAC technology.
Once the ternary complex is formed, the E3 ligase (CRBN) facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. sigmaaldrich.commedchemexpress.com This process, known as polyubiquitination, marks the target protein for destruction. sigmaaldrich.commedchemexpress.com The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. medchemexpress.comnih.gov The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules. medchemexpress.comacs.org This catalytic nature means that only small amounts of the PROTAC are often needed to be effective, typically at nanomolar concentrations. medchemexpress.com
The parent compound, lenalidomide, is well-documented to induce the degradation of specific neosubstrates, leading to distinct cellular responses. In multiple myeloma cells, lenalidomide promotes the CRBN-mediated ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govresearchgate.netnih.gov The degradation of these factors is essential for the anti-myeloma activity of the drug. researchgate.netnih.gov Similarly, in del(5q) myelodysplastic syndrome (MDS), lenalidomide induces the degradation of casein kinase 1α (CK1α). nih.govnih.gov
PROTACs built with this compound can be designed to target a wide array of proteins for degradation, far beyond the natural neosubstrates of lenalidomide. However, it is a known consideration in PROTAC design that the inherent "molecular glue" properties of the immunomodulatory imide drug (IMiD) core can lead to the degradation of these off-target neosubstrates. researchgate.net
Table 2: Known Neosubstrates Degraded by Lenalidomide-CRBN Complex
| Neosubstrate | Disease Context | Reference |
|---|---|---|
| IKZF1 (Ikaros) | Multiple Myeloma | nih.govresearchgate.netnih.gov |
| IKZF3 (Aiolos) | Multiple Myeloma | nih.govresearchgate.netnih.gov |
| CK1α (Casein Kinase 1α) | del(5q) Myelodysplastic Syndrome | nih.govnih.gov |
Comparative Biochemical and Cellular Activity of this compound with Parent Compound and Other CRBN Ligands
This compound is a derivative of lenalidomide, designed specifically for the synthesis of PROTACs. medchemexpress.com The key difference is the addition of a C5 linker, which allows it to be attached to a warhead that targets a specific protein for degradation. While lenalidomide itself acts as a molecular glue to degrade specific proteins like IKZF1 and IKZF3, researchgate.netnih.gov this compound is a component of a larger molecule designed to degrade a much wider range of proteins. medchemexpress.com
Compared to its parent compound, lenalidomide-based PROTACs have shown higher levels of induced target degradation than those based on pomalidomide in some cases. frontiersin.org The use of lenalidomide-based ligands is also considered advantageous due to better physicochemical properties and higher metabolic and chemical stability compared to thalidomide derivatives. frontiersin.org The anti-inflammatory potency of these compounds varies, with pomalidomide being about 10 times more potent than lenalidomide, which in turn is about 1000 times more potent than thalidomide in vitro. wikipedia.org However, the clinical relevance of this in vitro potency is complex due to differences in tolerated doses. wikipedia.org
The development of novel, non-phthalimide CRBN binders is an active area of research aiming to improve upon classical IMiD scaffolds by enhancing stability and reducing the degradation of off-target neosubstrates. acs.org
Advanced Analytical Methodologies for Lenalidomide C5 Acid in Research Settings
Chromatographic Techniques for Separation and Quantitation in Complex Biological Matrices (e.g., cell lysates, in vitro assay samples)
Chromatographic methods are fundamental for separating Lenalidomide-C5-acid from precursors, impurities, and complex biological matrix components. This separation is critical for accurate quantification and subsequent characterization.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the analysis of this compound. UPLC offers advantages in terms of speed, resolution, and sensitivity due to the use of smaller particle size columns (typically <2 µm). nih.gov Method development focuses on optimizing the separation of the analyte from related substances and endogenous interferences.
Key aspects of method development involve the selection of an appropriate stationary phase (column), mobile phase composition, and elution mode (isocratic or gradient). For Lenalidomide (B1683929) and its derivatives, reversed-phase chromatography is standard. Columns such as C18 and Phenyl are commonly employed. nih.govnih.govijpar.com The mobile phase usually consists of an aqueous component, often acidified with formic or phosphoric acid to ensure good peak shape for the acidic C5-linker and the basic amine of the lenalidomide moiety, and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govchemrevlett.com
Detailed research on Lenalidomide provides a template for these methods. For instance, a UPLC method for Lenalidomide used an Acquity UPLC BEH™ C18 column with a mobile phase of acetonitrile, water, and formic acid, achieving a rapid run time. nih.gov Another UHPLC method utilized an Acquity UPLC Phenyl column with a gradient elution to resolve degradation products effectively. nih.gov
Table 1: Examples of HPLC/UPLC Method Parameters for Lenalidomide Analysis
| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| UPLC | Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm) | Acetonitrile:Water:Formic Acid (65:35:0.1%, v/v/v) | 0.2 mL/min | MS/MS | nih.gov |
| UHPLC | Acquity UPLC Phenyl (100 x 2.1 mm, 1.7 µm) | A: 0.1% Formic Acid B: Acetonitrile (Gradient) | 0.2 mL/min | UV (254 nm), MS | nih.gov |
| HPLC | Phenomenex C18 (250 × 4.6 mm, 5 µm) | Gradient method | 0.8 mL/min | UV (210 nm) | ijpar.com |
| HPLC | C-8 (250×4.6 mm, 5 μm) | A: Phosphate buffer (pH 3.30) B: Methanol:Acetonitrile (1:5 V/V) | Not specified | UV (220 nm) | chemrevlett.com |
When coupled with HPLC or UPLC, tandem mass spectrometry (LC-MS/MS) is the gold standard for selective detection and quantification of analytes in complex matrices due to its exceptional sensitivity and specificity. unil.ch For this compound, the mass spectrometer is typically operated with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive ion mode. nih.govnih.gov
Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (corresponding to the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. This process ensures high selectivity, as it is unlikely that an interfering compound will have the same retention time, precursor mass, and product ion mass. For Lenalidomide, a common transition monitored is m/z 260.1 → 149.0. nih.govnih.govnih.gov The specific m/z values for this compound would be adjusted to account for the mass of the C5-acid linker.
Table 2: Representative Mass Spectrometry Parameters for Lenalidomide Quantification
| Analyte | Ionization Mode | Interface | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|---|
| Lenalidomide | Positive | Electrospray (ESI) | 260.1 | 149.0 | nih.gov |
| Lenalidomide | Positive | APCI | 260.06 | 149.10 | nih.govnih.gov |
| Lenalidomide | Positive | Electrospray (ESI) | 260.1 | 148.8 | researchgate.net |
Spectroscopic Approaches for Structural Elucidation and Purity Assessment (e.g., NMR, High-Resolution Mass Spectrometry)
While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the definitive structural confirmation and purity assessment of newly synthesized batches of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. oxinst.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule, confirming that the C5-acid linker is correctly attached to the lenalidomide core. oxinst.combiorxiv.org
High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) analyzers, provides a highly accurate mass measurement of the parent ion (typically to within 5 ppm). bioanalysis-zone.comthermofisher.com This "exact mass" allows for the determination of the elemental formula of this compound, serving as a powerful confirmation of its identity and a tool for assessing its purity by distinguishing it from compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com
Development and Validation of Research-Grade Bioanalytical Assays for this compound and its Conjugates
In the context of PROTAC development, this compound is an intermediate that is further conjugated to a linker and a warhead that targets a specific protein for degradation. The resulting PROTAC is a complex molecule requiring sophisticated bioanalytical assays. The strategies for analyzing these large, complex conjugates often draw from the field of antibody-drug conjugates (ADCs), which also feature distinct components (antibody, linker, payload) with different physicochemical properties. kcasbio.comnih.gov
Developing and validating research-grade assays for these conjugates is a multi-faceted challenge. nih.gov It often requires a suite of methods rather than a single assay. For instance, an LC-MS/MS method might be developed to quantify the intact PROTAC molecule. Additional assays may be needed to measure the free, unconjugated this compound or the free warhead, which can provide insights into the stability of the PROTAC in biological systems. These methods are validated for parameters such as specificity, sensitivity, linearity, precision, and accuracy to ensure reliable data for in vitro and cell-based research studies. nih.gov Hybrid LC-MS/MS approaches, which combine immunoaffinity capture with mass spectrometric detection, can be particularly useful for quantifying specific conjugated forms in complex biological matrices. kcasbio.com
Hyphenated Techniques for Comprehensive Characterization of this compound in Research Samples
Hyphenated techniques, which involve the direct coupling of a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of research compounds like this compound. nih.govijnrd.org This approach provides a wealth of information from a single analytical run. researchgate.net
The most common and powerful hyphenated technique in this context is LC-MS/MS, as detailed above, which combines the superior separation of UPLC with the sensitive and selective detection of tandem mass spectrometry. unil.chresearchgate.net Another valuable, though less common, technique is LC-NMR. By coupling an HPLC system to an NMR spectrometer, it is possible to obtain NMR spectra of individual components as they are separated from a mixture. This can be invaluable for identifying unknown impurities or degradation products of this compound in research samples without the need for prior isolation. nih.govresearchgate.net The combination of these advanced analytical tools ensures a thorough understanding of the molecule's properties, which is critical for its successful application in research.
Theoretical and Computational Studies of Lenalidomide C5 Acid and Its Interactions
Molecular Docking and Dynamics Simulations of Lenalidomide-C5-acid with Cereblon and Target Proteins
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between small molecules and proteins. In the context of this compound, these studies focus on its binding to Cereblon (CRBN) and the subsequent formation of a ternary complex involving a target protein.
Interaction with Cereblon (CRBN): The binding of this compound to CRBN is mediated by its core lenalidomide (B1683929) moiety. scielo.org.zaresearchgate.net The glutarimide (B196013) ring of the lenalidomide structure is essential for this interaction, inserting into a hydrophobic pocket on the surface of CRBN. researchgate.netacs.org MD simulations of the parent compound, lenalidomide, with CRBN have elucidated the key interactions that stabilize this binding. scielo.org.zaresearchgate.net The glutarimide ring forms critical hydrogen bonds with CRBN residues, while the phthalimide (B116566) portion makes van der Waals contacts within a tri-tryptophan hydrophobic pocket. acs.org The C5-acid component is a linker extending from the 4-amino group of the phthalimide ring, designed to connect to a warhead that binds a separate protein of interest without disrupting the core interactions with CRBN. frontiersin.org
Simulations show that the lenalidomide-CRBN complex is stable, with the root-mean-square deviation (RMSD) values remaining relatively constant after an initial equilibration period in MD runs. scielo.org.za This stability is crucial for its function as an E3 ligase recruiter. The solvent-accessible surface area (SASA) calculations indicate that a significant portion of the complex is exposed to the solvent, which can influence its dynamics and functional properties. scielo.org.za
Ternary Complex Formation: The primary function of this compound in a PROTAC is to induce the formation of a stable ternary complex: [Target Protein]-[PROTAC]-[CRBN]. nih.gov Molecular dynamics simulations are used to model the structure and stability of this three-part complex. elifesciences.org The formation of a stable ternary complex is a prerequisite for efficient ubiquitination but does not solely guarantee high degradation efficiency. elifesciences.org The dynamics and specific conformation of the complex play a significant role. elifesciences.org Computational models suggest that favorable protein-protein interactions between the target and CRBN, induced by the PROTAC, are critical for selectivity and degradation efficiency. nih.gov
Table 1: Key Interactions and Parameters from Molecular Simulations of the Lenalidomide Core with CRBN This table summarizes findings from simulations of the parent compound, lenalidomide, which are foundational for understanding the this compound interaction.
| Parameter | Finding | Significance | Reference |
|---|---|---|---|
| Binding Moiety | The glutarimide ring is deeply buried in a hydrophobic CRBN pocket. | Anchors the molecule to the E3 ligase, essential for recruitment. | acs.org |
| Key H-Bonds | Formed between the glutarimide ring and CRBN residues. | Provides specificity and stability to the ligand-CRBN complex. | acs.org |
| Hydrophobic Contacts | The phthalimide ring interacts with a tri-tryptophan pocket in CRBN. | Contributes to the overall binding affinity. | acs.org |
| Complex Stability (RMSD) | The lenalidomide-CRBN complex reaches equilibrium and remains stable during simulations. | Indicates a persistent interaction required for subsequent ubiquitination steps. | scielo.org.za |
| Linker Attachment Point | The C5 position on the phthalimide ring is solvent-exposed. | Allows for the attachment of linkers to create PROTACs without disrupting CRBN binding. | nih.gov |
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction of this compound
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which in turn allows for the prediction of its geometry, stability, and reactivity. nih.govrsc.org For this compound, these methods are applied to analyze the conformation of the flexible C5-acid linker and to predict its chemical reactivity for conjugation to warhead molecules.
Conformational Analysis: The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the geometry of the ternary complex. elifesciences.org Quantum chemical calculations can be used to determine the lowest energy (most stable) conformations of the this compound linker. rsdjournal.org This analysis helps in understanding the range of distances and orientations it can adopt, which is crucial for successfully bridging CRBN and a target protein. By identifying preferred conformations, researchers can design linkers that are pre-disposed to form productive ternary complexes, potentially increasing degradation efficiency.
Reactivity Prediction: Quantum methods are also used to predict chemical reactivity. rsc.org For this compound, this involves analyzing the properties of the terminal carboxylic acid group. Calculations of parameters such as electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) can predict the site's susceptibility to electrophilic or nucleophilic attack. nih.gov This information is valuable for optimizing the chemical reactions used to conjugate this compound to a target-binding warhead, ensuring high yields and purity of the final PROTAC molecule. Furthermore, predicting the pKa of the carboxylic acid group can be achieved through isodesmic reaction schemes, providing insight into its ionization state under physiological conditions, which affects solubility and binding interactions. nih.gov
Table 2: Application of Quantum Chemical Methods to this compound Analysis
| Computational Method | Application | Scientific Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization of the C5-acid linker. | Predicts the most stable three-dimensional structure and conformational preferences. | nih.govrsdjournal.org |
| Potential Energy Surface (PES) Scan | Analysis of bond rotations within the linker. | Determines the flexibility of the linker and energy barriers between different conformations. | rsc.org |
| Molecular Electrostatic Potential (MEP) | Mapping charge distribution across the molecule. | Identifies reactive sites, such as the carboxylic acid group, for chemical conjugation. | nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO-LUMO energy gaps. | Assesses the chemical reactivity and kinetic stability of the molecule. | nih.gov |
| pKa Prediction (Isodesmic Method) | Calculation of the acid dissociation constant. | Predicts the ionization state of the terminal acid group in different environments. | nih.gov |
In Silico Prediction of PROTAC Formation and Degradation Efficiency with this compound as a Ligand
The rational design of effective PROTACs is greatly facilitated by in silico models that can predict their ability to form a ternary complex and induce degradation. acs.orgbiorxiv.org These computational workflows screen potential PROTAC candidates before their costly and time-consuming synthesis.
Modeling Ternary Complex Formation: The process begins with the known structures of the target protein and the CRBN E3 ligase bound to this compound. nih.gov Computational methods, such as protein-protein docking, are used to generate an ensemble of possible orientations of the two proteins. acs.orgacs.org Then, algorithms search for viable conformations of the PROTAC's linker that can successfully bridge the two proteins within the docked poses. elifesciences.org This process filters out combinations where the linker is too short, too long, or sterically hindered. The output is a set of predicted ternary complex structures. acs.org
Predicting Degradation Efficiency: The formation of a ternary complex is necessary but not sufficient for degradation. elifesciences.org The efficiency of the subsequent ubiquitination step is also critical. Advanced computational models analyze the predicted ternary complex structures to assess their "productivity." nih.gov A key factor is the distance between the recruited E2 enzyme's active site (carrying ubiquitin) and the surface-exposed lysine (B10760008) residues on the target protein. nih.gov Productive complexes are those where at least one lysine is close enough for the ubiquitin tag to be transferred. By classifying complexes as productive or unproductive, these models can provide a quantitative prediction of degradation efficiency, which can then be correlated with experimental results. nih.gov
Table 3: Workflow for In Silico Prediction of PROTAC Efficacy
| Step | Description | Objective | Reference |
|---|---|---|---|
| 1. Input Structures | Obtain 3D structures of the target protein and the CRBN-ligand complex. | Provide the starting components for the simulation. | acs.orgnih.gov |
| 2. Protein-Protein Docking | Dock the target protein against the CRBN-ligand complex. | Generate a range of possible binary protein-protein orientations. | acs.orgacs.org |
| 3. Linker Conformational Search | Model the PROTAC linker to connect the two proteins in the docked poses. | Identify PROTACs capable of physically bridging the target and E3 ligase. | elifesciences.org |
| 4. Ternary Complex Scoring | Evaluate the stability of the resulting ternary complexes based on energy functions. | Filter for the most stable and likely ternary complex structures. | biorxiv.org |
| 5. Ubiquitination Proximity Analysis | Measure the distance from the E2-ubiquitin complex to target protein lysines. | Predict the likelihood of ubiquitin transfer, a key step in degradation. | nih.gov |
| 6. Efficiency Prediction | Correlate structural and energetic data to estimate degradation potential. | Rank and prioritize PROTAC candidates for experimental validation. | nih.govbiorxiv.org |
Cheminformatics Analysis of Structure-Activity Relationships for this compound Analogs in Targeted Protein Degradation
Cheminformatics applies computational methods to analyze large datasets of chemical compounds and their biological activities to derive structure-activity relationships (SAR). For PROTACs using this compound, this involves understanding how modifications to the warhead, linker, or the E3 ligand itself affect degradation potency and selectivity.
SAR of the Lenalidomide Scaffold: The lenalidomide core itself has been the subject of extensive SAR studies. nih.gov Modifications to the phthalimide ring can significantly impact which "neosubstrates" are recruited and degraded. nih.govnih.gov For example, while lenalidomide is known to degrade transcription factors IKZF1 and IKZF3, certain analogs can be engineered to selectively degrade other proteins like CK1α. nih.govnih.gov This inherent plasticity of the CRBN-ligand interface is a key area of study. Cheminformatics models can quantify these relationships, helping to design CRBN ligands with novel degradation profiles.
SAR of the Full PROTAC: In the context of a full PROTAC, cheminformatics analyzes how properties of the entire molecule influence degradation. This includes:
Linker Properties: Analyzing libraries of PROTACs with varying linker lengths, rigidities, and compositions to find optimal connections for a given target.
Warhead Affinity: Investigating the relationship between the binding affinity of the warhead to the target protein and the final degradation efficiency. Studies have shown that very high affinity is not always required and can sometimes be counterproductive if it prevents the catalytic turnover of the PROTAC. nih.gov
Physicochemical Properties: Building models that correlate properties like solubility, permeability, and metabolic stability with cellular activity. Lenalidomide-based ligands are noted for having better physicochemical properties and metabolic stability compared to thalidomide-based ones. frontiersin.org
By analyzing these multi-parameter relationships across a series of this compound analogs, cheminformatics provides design principles to guide the optimization of next-generation protein degraders. mdpi.com
Table 4: Structure-Activity Relationship (SAR) Insights for Lenalidomide-Based Degraders
| Molecular Component | Modification | Impact on Activity | Reference |
|---|---|---|---|
| CRBN Ligand (Phthalimide Ring) | Substitution at the C5 position. | Can alter the spectrum of neosubstrates recruited for degradation. | nih.govnih.gov |
| CRBN Ligand (Glutarimide Ring) | Modifications to this ring. | Generally detrimental as this ring is critical for CRBN binding. | acs.org |
| Linker | Length and rigidity. | Crucial for establishing a productive ternary complex geometry; highly target-dependent. | elifesciences.org |
| Linker | Attachment point on the warhead. | Can significantly alter ternary complex cooperativity and degradation potency. | nih.gov |
| Target Warhead | Binding affinity (Kd). | Weak affinity can be overcome by positive cooperativity in the ternary complex. | nih.gov |
Table of Mentioned Compounds
Lenalidomide C5 Acid As a Research Tool and Future Directions in Chemical Biology
Applications of Lenalidomide-C5-acid as a Chemical Probe for E3 Ligase Biology
This compound serves as a powerful chemical probe for interrogating the biology of the Cereblon (CRBN) E3 ubiquitin ligase complex. medchemexpress.commedchemexpress.com Lenalidomide (B1683929) itself functions as a "molecular glue," altering the substrate specificity of the CRL4^CRBN^ complex. wikipedia.org This complex, which includes DNA-binding protein 1 (DDB1), cullin 4a (CUL4A), and regulator of cullins 1 (ROC1), is responsible for tagging proteins with ubiquitin, marking them for degradation by the proteasome. wikipedia.org
The key to lenalidomide's and its derivatives' function is their ability to bind to CRBN, the substrate receptor of the ligase complex. wikipedia.orgnih.gov This binding event induces a conformational change in CRBN, leading to the recruitment of neosubstrates—proteins not normally targeted by this E3 ligase. wikipedia.orgnih.gov Well-known neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells. nih.govnih.gov The subsequent ubiquitination and degradation of these transcription factors are central to the therapeutic effects of lenalidomide. nih.govnih.gov
The carboxylic acid group on this compound provides a versatile handle for chemical modifications, allowing researchers to attach it to other molecules of interest without abolishing its ability to bind CRBN. medchemexpress.comtargetmol.com This has enabled the creation of sophisticated chemical probes to study the intricate workings of the CRBN E3 ligase complex. For instance, by attaching fluorescent dyes or affinity tags, scientists can visualize and track the localization and interactions of the ligase complex within living cells.
Furthermore, photo-affinity labeling probes derived from lenalidomide have been instrumental in identifying new cellular targets and interaction partners of the CRBN complex. biorxiv.org These probes can be activated by light to form a covalent bond with nearby proteins, allowing for their capture and subsequent identification by mass spectrometry. biorxiv.org This approach has not only confirmed the known targets IKZF1 and CRBN but has also led to the discovery of novel interacting proteins like the eukaryotic translation initiation factor 3 subunit i (eIF3i). biorxiv.org Interestingly, while eIF3i is recruited to the CRBN complex in the presence of lenalidomide, it is not degraded, highlighting a sequestration mechanism rather than degradation. biorxiv.orgnih.gov This discovery, facilitated by a lenalidomide-based probe, expands the known functions of molecular glues beyond targeted protein degradation. nih.gov
Implications of this compound Research for Next-Generation PROTAC Design and Optimization
The insights gained from studying this compound have profound implications for the design and optimization of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com PROTACs are bifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govnih.gov By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein. nih.gov
Lenalidomide and its derivatives, including this compound, are among the most frequently used E3 ligase ligands in PROTAC development, specifically for recruiting the CRBN E3 ligase. medchemexpress.comacs.orgnih.gov The C5-acid moiety provides a convenient and effective attachment point for the linker, allowing for the synthesis of a wide array of PROTACs targeting various proteins. medchemexpress.commedchemexpress.comtargetmol.com
Research utilizing this compound has provided crucial structure-activity relationship (SAR) data for the development of more potent and selective PROTACs. frontiersin.org The length, rigidity, and chemical composition of the linker can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a critical determinant of degradation efficiency. sigmaaldrich.com The modular nature of PROTACs, enabled by building blocks like this compound, allows for the systematic variation of the linker to optimize degradation of a specific target. sigmaaldrich.com
Furthermore, the discovery of novel CRBN binders and the exploration of different attachment points on the lenalidomide scaffold are expanding the toolkit for PROTAC design. acs.org For example, while linkers are commonly attached at the C4 or C5 position of the phthalimide (B116566) ring, research into other positions is ongoing. nih.gov The development of new CRBN-recruiting ligands with improved properties, such as enhanced stability and reduced degradation of endogenous neosubstrates, is a key area of focus. acs.org This aims to create more selective PROTACs with fewer off-target effects. acs.org The knowledge generated from this compound and related compounds is directly contributing to the design of these next-generation protein degraders. frontiersin.org
Contributions to Understanding the Broad Biological Effects of IMiDs Beyond Their Therapeutic Use
The study of this compound and related immunomodulatory drugs (IMiDs) has significantly broadened our understanding of their biological effects, extending beyond their well-established anti-cancer properties. nih.govnih.gov While the degradation of IKZF1 and IKZF3 is a cornerstone of their therapeutic action in multiple myeloma, research has unveiled a more complex and pleiotropic mechanism of action. wikipedia.orgnih.gov
IMiDs, including lenalidomide, are known to modulate the immune system in various ways. frontiersin.orgunimelb.edu.au They can co-stimulate T cells, leading to increased proliferation and the production of cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). frontiersin.orgunimelb.edu.auwikipedia.org This T-cell activation enhances the body's natural anti-tumor immune response. frontiersin.orgunimelb.edu.au Lenalidomide has also been shown to enhance the activity of Natural Killer (NK) cells, both directly and through antibody-dependent cellular cytotoxicity (ADCC). frontiersin.orgunimelb.edu.au
Beyond direct immune modulation, research has pointed to other cellular effects. For instance, lenalidomide has demonstrated anti-inflammatory properties in preclinical models of rheumatoid arthritis and inflammatory bowel disease. nih.govresearchgate.net These effects are associated with a shift in cytokine balance towards an anti-inflammatory profile. nih.govresearchgate.net
The discovery that lenalidomide can induce the sequestration of eIF3i without causing its degradation reveals a non-degradative mechanism of action for IMiDs. nih.gov This sequestration has been linked to anti-angiogenic effects, a known property of thalidomide (B1683933) and its analogs. nih.govwikipedia.org This finding suggests that IMiDs can modulate protein function not only by inducing degradation but also by altering protein-protein interactions and sequestering proteins from their functional complexes. nih.gov
Emerging Research Areas and Unexplored Potentials of this compound in Chemical Biology
The versatility of this compound as a chemical tool continues to open up new avenues of research in chemical biology. While its role in PROTAC development is well-established, its potential extends to other innovative applications.
One emerging area is the development of novel molecular glue degraders. The discovery that lenalidomide can induce the degradation of specific proteins has spurred the search for new small molecules that can similarly remodel the surface of E3 ligases to degrade previously "undruggable" targets. rsc.org this compound can serve as a scaffold for the synthesis of libraries of new molecular glue candidates.
Another promising direction is the creation of "photo-PROTACs" or other conditionally activated degraders. By incorporating a light-sensitive caging group onto the this compound linker, it is possible to create PROTACs that are only active in specific tissues or at specific times when exposed to light. This would allow for precise spatiotemporal control over protein degradation, minimizing off-target effects.
The application of this compound in the development of aptamer-PROTAC conjugates is another exciting frontier. nih.gov By conjugating a PROTAC containing this compound to a nucleic acid aptamer that specifically binds to a tumor cell surface protein, targeted delivery of the degrader to cancer cells can be achieved, potentially increasing efficacy and reducing systemic toxicity. nih.gov
Furthermore, the principles learned from CRBN-recruiting molecules are being applied to explore other E3 ligases for targeted protein degradation. While CRBN and VHL are the most commonly used E3 ligases in PROTACs, the human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for developing novel degraders. nih.gov The chemical biology approaches honed with this compound can be adapted to develop ligands for other E3 ligases.
Finally, the use of advanced chemical proteomics techniques in conjunction with probes like photo-lenalidomide will continue to be crucial for identifying the full spectrum of neosubstrates and interacting partners for CRBN and other E3 ligases in various biological contexts. biorxiv.org This will undoubtedly lead to a deeper understanding of the ubiquitin-proteasome system and open up new therapeutic possibilities.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Lenalidomide-C5-acid in preclinical studies?
- Methodological Answer : Synthesis should follow protocols for thalidomide analogs, incorporating regioselective modifications at the C5 position. Characterization requires high-performance liquid chromatography (HPLC) for purity (>95%), nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C-NMR shifts for the C5-acid moiety), and mass spectrometry (MS) for molecular weight validation. Stability studies under varying pH and temperature conditions (e.g., -20°C storage as per ) should accompany purity assessments .
- Data Consideration : Include retention times (HPLC), δ-values (NMR), and fragmentation patterns (MS) in supplementary materials. Compare results with established thalidomide derivatives to validate specificity .
Q. How can researchers ensure reproducibility in assays evaluating this compound’s immunomodulatory effects?
- Methodological Answer : Use standardized in vitro models (e.g., human peripheral blood mononuclear cells) to measure cytokine suppression (IL-6, TNF-α) via ELISA. Include dose-response curves (e.g., 0.1–10 µM) and positive controls (e.g., lenalidomide). Replicate experiments across ≥3 independent trials, with statistical power analysis to determine sample size .
- Data Contradictions : Address batch-to-batch variability in compound purity by documenting synthesis lot numbers and storage conditions .
Q. What are the best practices for documenting experimental protocols involving this compound to meet regulatory standards?
- Methodological Answer : Adhere to ICH guidelines for preclinical studies:
- Electronic Data Capture : Use validated eCRF systems to anonymize subject/experimental data and track revisions .
- Protocol Details : Specify equipment (e.g., HPLC model), reagent sources, and compound storage conditions (-20°C, desiccated) .
- Audit Trails : Maintain records for ≥2 years post-study (or per local regulations) to facilitate regulatory inspections .
Advanced Research Questions
Q. How should researchers design experiments to resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
Pharmacokinetic Bridging : Compare plasma exposure (AUC, Cmax) in animal models with in vitro IC50 values. Adjust dosing regimens to align free drug concentrations with target engagement .
Tumor Microenvironment Analysis : Use immunohistochemistry (IHC) in xenograft models to assess drug penetration and biomarker modulation (e.g., cereblon ubiquitination) .
Mechanistic Deconvolution : Employ RNA-seq or proteomics to identify off-target effects in vivo that may explain efficacy gaps .
- Data Interpretation : Highlight interspecies metabolic differences (e.g., cytochrome P450 activity) as potential confounders .
Q. What strategies mitigate the “hook effect” observed in PROTACs incorporating this compound?
- Methodological Answer :
- Linker Optimization : Test C5-acid conjugates with varying polyethylene glycol (PEG) spacers to balance solubility and target engagement. Use surface plasmon resonance (SPR) to quantify ternary complex (target-PROTAC-E3 ligase) stability .
- Dose Titration : Perform cell-based assays across a broad concentration range (1 nM–100 µM) to identify the optimal therapeutic window .
- Competitive Assays : Co-administer excess E3 ligase ligands to confirm hook effect reversibility .
Q. How can systematic reviews integrate heterogeneous data on this compound’s mechanisms across hematologic malignancies?
- Methodological Answer :
Literature Search : Apply PRISMA guidelines with keywords (e.g., “this compound,” “cereblon,” “PROTAC”) across PubMed, Embase, and clinical trial registries. Exclude non-peer-reviewed sources (e.g., ) .
Bias Assessment : Use GRADE criteria to evaluate evidence quality, prioritizing studies with validated endpoints (e.g., progression-free survival in CLL trials) .
Data Synthesis : Create evidence tables comparing IC50 values, clinical outcomes, and adverse events across studies .
Methodological Tools and Frameworks
- Statistical Analysis : For dose-escalation studies, use Bayesian models to predict maximum tolerated doses (MTD) while minimizing toxicity risks .
- Ethical Compliance : Align preclinical protocols with institutional animal care guidelines, including justification for species selection and humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
